molecular formula C10H12ClN3O3S B1437368 4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone CAS No. 1041566-76-0

4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone

Cat. No. B1437368
CAS RN: 1041566-76-0
M. Wt: 289.74 g/mol
InChI Key: YUZFTJGKGICJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone” is a chemical compound with the molecular formula C10H12ClN3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves multi-step processes. These processes result in the creation of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety . The structures of the newly synthesized compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by various methods such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are monitored by techniques like thin layer chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 289.74 . More detailed properties might be available from specialized databases or scientific literature.

Scientific Research Applications

Receptor Antagonism and Radioligand Binding

The compound is involved in the development of adenosine A2B receptor antagonists. Specifically, a series of derivatives was synthesized, characterized, and shown to exhibit subnanomolar affinity and high selectivity for the A2B adenosine receptors. One derivative, PSB-603, demonstrated high specificity as an A2B antagonist and was used to develop a new radioligand for selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).

Enzyme Inhibition and Therapeutic Potential

A series of derivatives were synthesized and screened for inhibitory activity against the α-glucosidase enzyme. Some compounds exhibited significant inhibitory activity. The compounds were also evaluated for their hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents (Abbasi et al., 2019).

Antimicrobial and Anticancer Activities

New 1,2,4-Triazole derivatives were synthesized and screened for antimicrobial activities. Some derivatives demonstrated good or moderate activities against tested microorganisms. Additionally, a specific compound was synthesized and converted into a Schiff base and Mannich base derivatives, showing potential for antimicrobial applications (Bektaş et al., 2007).

Anti-Malarial Activity

Certain piperazine derivatives demonstrated anti-malarial activity. The importance of specific molecular features, such as the hydroxyl group, benzyl group, and methylene substituents, was noted for generating this activity. The crystal structures and intermolecular interactions of active and non-active compounds were studied, providing insights into their anti-malarial properties (Cunico et al., 2009).

Alzheimer’s Disease Treatment

Compounds were synthesized and evaluated as drug candidates for Alzheimer’s disease. The synthesis involved a series of steps leading to N-substituted derivatives, which were then screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme. The synthesized compounds were also evaluated for haemolytic activity to assess their validity as drug candidates (Rehman et al., 2018).

Anticancer Agent Development

A series of 4-aminoquinoline derived sulfonyl analogs were designed, synthesized, and evaluated for their anticancer properties. One compound, in particular, showed effectiveness on a wide range of cancers and demonstrated potential as a less toxic option for normal cells. This compound also caused abnormalities in cancer cell cycles leading to apoptosis, highlighting its potential as an effective anticancer agent (Solomon et al., 2019).

Future Directions

The future directions in the study of “4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This includes their antimicrobial activity and potential toxicity .

properties

IUPAC Name

4-(3-amino-4-chlorophenyl)sulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3S/c11-8-2-1-7(5-9(8)12)18(16,17)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZFTJGKGICJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone
Reactant of Route 2
Reactant of Route 2
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone
Reactant of Route 4
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone
Reactant of Route 5
Reactant of Route 5
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone
Reactant of Route 6
4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.